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Compound of Interest

Compound Name: 4-Phenoxybutyryl chloride

CAS No.: 5139-89-9

Cat. No.: B1294281 Get Quote

Part 1: Executive Summary & Chemical Profile
4-Phenoxybutyryl chloride (CAS: 4129-19-1 / 5139-89-9) is not merely an acylating agent; it

is a strategic "tethering" scaffold used to construct medium-sized heterocyclic rings and flexible

linker systems in drug discovery. Its primary utility lies in its ability to undergo intramolecular

Friedel-Crafts cyclization to form the 1-benzoxepin-5-one core—a privileged structure in kinase

inhibitors and anti-inflammatory agents.

Unlike shorter chain analogs (like phenoxyacetyl chloride), the butyryl chain length (C4)

enables the formation of a thermodynamically challenging 7-membered ring, offering a distinct

topological space for pharmacophore exploration.
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Property Specification Critical Handling Note

Molecular Formula C₁₀H₁₁ClO₂
Moisture sensitive; hydrolyzes

to acid.

Molecular Weight 198.65 g/mol
Store under inert atmosphere

(Ar/N₂).

Boiling Point ~145°C (at 12 mmHg)
Distillable, but thermal

degradation risk >160°C.

Physical State Colorless to pale yellow liquid Corrosive lachrymator.[1]

Reactivity Class Acyl Chloride / Electrophile
Reacts violently with amines,

alcohols, and water.[1]

Part 2: Core Applications & Mechanistic Causality
The "Scaffold Builder": Benzoxepinone Synthesis
The most high-value application of 4-phenoxybutyryl chloride is the synthesis of 2,3,4,5-

tetrahydro-1-benzoxepin-5-one. This 7-membered ring system is less planar than chromanones

(6-membered), allowing unique binding modes in enzyme pockets.

Mechanism: The reaction proceeds via an intramolecular electrophilic aromatic substitution

(EAS). The Lewis acid abstracts the chloride, generating a reactive acylium ion.[2] The

pendant phenoxy ring, activated by the oxygen lone pair, attacks this electrophile.[1]

Challenge: Competing intermolecular acylation (dimerization/polymerization) is a risk.

Solution: High-dilution techniques and specific Lewis acid choice (AlCl₃ or SnCl₄) favor the

intramolecular pathway.

The "Flexible Linker": PROTACs and Conjugates
In the design of Proteolysis Targeting Chimeras (PROTACs) or bifunctional ligands, the 4-

phenoxybutyryl moiety serves as a robust linker. The ether oxygen improves solubility

compared to all-carbon chains, while the phenyl ring provides a handle for pi-stacking

interactions within the protein channel.
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Part 3: Detailed Experimental Protocols
Protocol A: Intramolecular Cyclization to 2,3,4,5-
Tetrahydro-1-benzoxepin-5-one
Targeting the 7-membered heterocyclic core.[1]

Reagents:

4-Phenoxybutyryl chloride (1.0 equiv)

Aluminum Chloride (AlCl₃) (1.2 - 1.5 equiv)

Dichloromethane (DCM) (Anhydrous, 10-20 volumes)[1]

Alternative Solvent: 1,2-Dichloroethane (for higher reflux temperatures if kinetics are slow).

Step-by-Step Methodology:

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir

bar, addition funnel, and nitrogen inlet.

Lewis Acid Suspension: Charge the flask with AlCl₃ (1.5 equiv) and anhydrous DCM. Cool

the suspension to 0°C using an ice/salt bath.

Causality: AlCl₃ is highly hygroscopic; moisture deactivates it and generates HCl gas. Low

temperature prevents rapid, uncontrolled exotherm upon addition.[1]

Controlled Addition: Dissolve 4-phenoxybutyryl chloride in DCM (5 volumes). Add this

solution dropwise to the AlCl₃ suspension over 30–45 minutes.

Critical Control Point: Maintain internal temperature <5°C. Rapid addition favors

intermolecular polymerization over the desired intramolecular ring closure.

Reaction Phase:

Allow the mixture to warm to room temperature (20–25°C) over 1 hour.
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Stir for 3–6 hours. Monitor by TLC or LC-MS.

Observation: The mixture typically turns from yellow to dark orange/red as the complex

forms.

Quenching (The "Reverse Quench"):

Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1N).

Why: Do not add water to the reaction flask; the violent hydrolysis of residual AlCl₃ can

cause eruption.

Workup: Separate the organic layer. Wash with water (2x), sat.[1] NaHCO₃ (to remove

hydrolyzed acid byproduct), and brine.[1] Dry over MgSO₄.

Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing or can be

purified via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: N-Acylation for Amide Linker Synthesis
Targeting library generation or conjugate synthesis.

Reagents:

4-Phenoxybutyryl chloride (1.0 equiv)

Primary/Secondary Amine (1.0 - 1.1 equiv)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

DCM or THF (Anhydrous)

Methodology:

Dissolution: Dissolve the amine and base (TEA) in anhydrous DCM at 0°C.

Acylation: Add 4-phenoxybutyryl chloride dropwise.

Note: The reaction is instantaneous and exothermic.
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Completion: Stir for 1 hour at room temperature.

Wash: Wash with 1N HCl (to remove unreacted amine/base), then sat. NaHCO₃.

Isolation: Evaporate solvent to yield the amide. Recrystallize if solid; column chromatography

if oil.

Part 4: Visualization of Pathways
The following diagram illustrates the divergent utility of 4-phenoxybutyryl chloride,

distinguishing between the intramolecular cyclization (Path A) and intermolecular coupling

(Path B).
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Figure 1: Divergent synthetic pathways. Path A leads to the benzoxepinone scaffold via Friedel-

Crafts; Path B yields amide linkers.
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Issue Probable Cause Corrective Action

Low Yield (Cyclization) Intermolecular polymerization.

Increase dilution (add acid

chloride slower or use more

solvent). Ensure temperature

is <5°C during addition.

Hydrolysis (Acid formation) Wet reagents or solvent.

Use freshly distilled DCM.

Verify AlCl₃ quality (should be

yellow/grey powder, not white

clumps).[1]

Incomplete Reaction Deactivation of catalyst.

AlCl₃ complexes with the

product ketone.[3] Use >1.2

equivalents of AlCl₃ to ensure

catalytic turnover is not

required (stoichiometric

reaction).

Sticky Precipitate
Aluminum complex formation.

[3]

Ensure vigorous stirring.

During workup, use Rochelle's

salt (potassium sodium

tartrate) solution to break up

aluminum emulsions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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